The synthesis of BIO-11006 involves several key steps focused on enhancing its stability and solubility compared to its predecessor, the MANS peptide. The MANS peptide was found to be unsuitable for therapeutic use due to its large size and rapid hydrolysis in biological fluids. To address these limitations, BIO-11006 was engineered by substituting an acetyl group for the myristic acid moiety found in MANS, significantly improving its solubility and resistance to hydrolysis in airway lining fluid .
BIO-11006 has a complex molecular structure characterized by its polypeptide nature. Its chemical formula is with a molecular weight averaging approximately 1050.182 Da . The structure features:
BIO-11006 participates in several biochemical interactions primarily through its binding affinity to MARCKS and related signaling pathways. The peptide acts as an inhibitor by decreasing phosphorylation levels of MARCKS, thereby modulating cellular processes involved in inflammation and mucus secretion.
The mechanism of action of BIO-11006 revolves around its role as a MARCKS inhibitor. By inhibiting MARCKS phosphorylation, it alters downstream signaling pathways involved in inflammation and cell motility.
BIO-11006 exhibits several notable physical and chemical properties that affect its therapeutic application:
These properties suggest that BIO-11006 has limited bioavailability but significant potential for targeted delivery via inhalation.
BIO-11006 is primarily being investigated for its applications in treating various pulmonary diseases, including:
The ongoing clinical trials aim to establish the safety and efficacy of BIO-11006 as an inhaled therapeutic agent, highlighting its potential role in modern respiratory medicine.
The MARCKS gene (officially designated MACS in humans) exhibits remarkable evolutionary conservation across vertebrate species. Chromosomal mapping studies localize the human MARCKS gene to 6q21 and the mouse ortholog (Macs) to chromosome 10 within a syntenic linkage group [1] [5] [7]. The promoter regions of human and mouse MARCKS share 89% sequence identity across the first 612 bp upstream of the transcriptional start site, with both species lacking TATA boxes but containing over 59 conserved transcription factor binding sites [5] [8]. This high degree of conservation extends to the protein structure, where the three functional domains are preserved:
Table 1: Evolutionary Conservation of Key MARCKS Domains
Domain | Function | Conservation Level |
---|---|---|
N-terminal | Membrane insertion via myristic acid | 100% across mammals |
MH2 Domain | Structural stabilization | >95% identity human-mouse |
Effector Domain | PIP₂ sequestration, actin crosslinking | 25 identical residues across vertebrates |
Phosphorylation Sites | PKC-mediated serine modification | 4 conserved serines (positions vary by species) |
This structural conservation underpins consistent functionality in membrane-cytoskeletal dynamics across species, enabling translational research using animal models [6] [9].
MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) serves as a critical signaling nexus regulating innate immune responses through two primary mechanisms:
PIP₂ Dynamics: The positively charged effector domain sequesters phosphatidylinositol 4,5-bisphosphate (PIP₂) at the plasma membrane. Upon phosphorylation by Protein Kinase C (PKC) or calcium-calmodulin binding, MARCKS undergoes an "electrostatic switch," releasing PIP₂ to activate downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) [6] [9]. This regulates secondary messenger production (e.g., IP₃, DAG) essential for inflammatory cascades.
Cytoskeletal Remodeling: Membrane-bound MARCKS cross-links filamentous actin (F-actin), stabilizing cortical structures. Phosphorylation-triggered translocation to the cytosol releases actin, enabling dynamic restructuring that facilitates:
In lipopolysaccharide (LPS)-induced inflammation, MARCKS phosphorylation increases 5-fold within minutes, promoting its translocation to endosomes and Golgi apparatus where it colocalizes with TLR4 signaling components [2]. This spatial reorganization amplifies pro-inflammatory cytokine production (TNF-α, IL-6, IL-8) via NF-κB activation. CRISPR-Cas9 knockout studies confirm MARCKS is indispensable for TLR4-mediated cytokine release in macrophages [2].
MARCKS dysregulation is implicated across chronic inflammatory and neoplastic conditions through multiple pathogenic mechanisms:
Respiratory Pathologies: In human asthmatic lungs and murine asthma models, phosphorylated MARCKS (p-MARCKS) is significantly elevated in airway epithelium and infiltrating leukocytes. p-MARCKS drives dendritic cell migration to lymph nodes, initiating Th2 polarization and eosinophilic inflammation [4]. Equine asthma models—a naturally occurring neutrophilic asthma—show increased MARCKS expression in bronchoalveolar lavage cells correlating with oxidative burst activity [10].
Ocular Inflammation: Endotoxin-induced uveitis (EIU) models demonstrate that MARCKS mediates leukocyte infiltration into the anterior chamber and cytokine secretion [3].
Cancer Microenvironments: MARCKS overexpression in tumor-associated macrophages correlates with poor prognosis in hepatocellular carcinoma by enhancing cytokine-mediated immune evasion. Hyperphosphorylated MARCKS promotes metastasis in lung/breast cancers by increasing cell motility [6].
Table 2: Pathological Implications of MARCKS Dysregulation
Disease Context | MARCKS Pathology | Functional Consequence |
---|---|---|
Neutrophilic Asthma | ↑ BAL cell expression | Enhanced respiratory burst in neutrophils |
Rheumatoid Arthritis | JAK-STAT pathway crosstalk | Synovial fibroblast activation |
Endotoxin Uveitis | Phosphorylation cascade | Leukocyte infiltration & cytokine release |
Epithelial Cancers | Hyperphosphorylation | Tumor cell migration & invasion |
The centrality of MARCKS in cytoskeletal dynamics and inflammatory signaling establishes it as a high-value target across immune-mediated conditions [4] [6] [10].
BIO-11006 exemplifies a targeted approach to disrupt MARCKS functionality through biomimetic peptide design. This 10-mer peptide (Ac-GAQFSKTAAK) corresponds to residues 2–11 of the conserved N-terminal domain of human MARCKS [3] [6]. Its mechanism involves:
In LPS-activated macrophages, BIO-11006 attenuates pro-inflammatory cytokine secretion (TNF-α, IL-6) by >60% and suppresses oxidative phosphorylation pathways that fuel inflammation [2]. In vivo efficacy is demonstrated in endotoxin-induced uveitis (EIU) models, where intravitreal administration significantly reduces:
Table 3: BIO-11006 Activity Profile in Preclinical Models
Experimental Context | Key Findings | Proposed Mechanism |
---|---|---|
LPS-stimulated macrophages | ↓ TNF-α, IL-6; suppressed OXPHOS | Inhibition of TLR4 endosomal trafficking |
Endotoxin-induced uveitis | ↓ Cell infiltration (OCT/histology) | Blockade of neutrophil adhesion/migration |
Equine neutrophil cultures | ↓ Zymosan-induced respiratory burst | Impaired NADPH oxidase assembly |
Compared to longer analogs like the 24-mer MANS peptide, BIO-11006’s smaller size (MW: 1052 Da) potentially enhances tissue penetration while retaining target specificity [3] [10]. This positions BIO-11006 as a versatile scaffold for developing MARCKS-directed therapeutics across immune dysregulation syndromes.
List of Compounds Mentioned:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8